2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
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Overview
Description
2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazinone core with a diethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxybenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it could modulate various biochemical activities .
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,4-Diethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: This compound shares a similar core structure but includes additional trichloromethyl groups, which may alter its reactivity and applications.
3,4-Diethoxyphenyl derivatives:
Uniqueness
What sets 2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one apart is its benzoxazinone core combined with the diethoxyphenyl group
Properties
CAS No. |
64258-31-7 |
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Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C20H19NO4/c1-3-23-17-11-9-14(13-18(17)24-4-2)10-12-19-21-16-8-6-5-7-15(16)20(22)25-19/h5-13H,3-4H2,1-2H3 |
InChI Key |
UKDCMWKACPSHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2)OCC |
Origin of Product |
United States |
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